N-[3-hydroxy-1-(4-methylphenyl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
Description
N-[3-hydroxy-1-(4-methylphenyl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, which is known for its versatility in medicinal chemistry, and functional groups that contribute to its reactivity and biological activity.
Properties
IUPAC Name |
N-[3-hydroxy-1-(4-methylphenyl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-6-8-15(9-7-14)18(10-11-25)22-21(26)20-13-19(23-24-20)16-4-3-5-17(12-16)27-2/h3-9,12-13,18,25H,10-11H2,1-2H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCIXEBXCXJJBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCO)NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-1-(4-methylphenyl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrazole ring through the cyclization of hydrazine with a 1,3-diketone
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-1-(4-methylphenyl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-[3-hydroxy-1-(4-methylphenyl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-1-(4-methylphenyl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-hydroxy-1-(4-methylphenyl)propyl]-3-phenyl-1H-pyrazole-5-carboxamide
- N-[3-hydroxy-1-(4-methylphenyl)propyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Uniqueness
N-[3-hydroxy-1-(4-methylphenyl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
